molecular formula C20H26N4O3 B2767404 N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 877631-82-8

N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2767404
CAS No.: 877631-82-8
M. Wt: 370.453
InChI Key: XBQSUFVHFRFPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a structurally complex piperazine derivative of significant interest in medicinal chemistry and preclinical research. Its molecular architecture, featuring a furan-2-yl group, a 4-phenylpiperazine moiety, and an N-ethyl ethanediamide backbone, is designed to facilitate targeted interactions with key biological receptors. The ethanediamide (oxalamide) linker provides conformational rigidity and hydrogen-bonding capacity, which influences the compound's solubility and binding affinity . Compounds within this structural class have demonstrated considerable promise in neuroscientific applications, particularly as antagonists for adenosine A2A receptors, which are implicated in neurodegenerative pathways such as those in Parkinson's and Alzheimer's diseases . Additionally, related analogs exhibit potent antagonistic activity at α1 adrenergic receptors, suggesting potential for investigating cardiovascular function and anxiety disorders . The mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems by selectively interacting with these G-protein coupled receptors (GPCRs), thereby influencing critical signaling pathways . This compound is provided exclusively for research purposes and is ideal for probing receptor function, studying disease mechanisms, and supporting early-stage drug discovery efforts. It is strictly For Research Use Only. Not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-2-21-19(25)20(26)22-15-17(18-9-6-14-27-18)24-12-10-23(11-13-24)16-7-4-3-5-8-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQSUFVHFRFPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a furan ring and a phenylpiperazine moiety, this compound may interact with various molecular targets, particularly in the context of neurological disorders.

Molecular Structure

The molecular formula of the compound is C23H30N4O3C_{23}H_{30}N_{4}O_{3}, with a molecular weight of approximately 410.5 g/mol. The structure includes functional groups that suggest interactions with neurotransmitter systems.

PropertyValue
Molecular FormulaC23H30N4O3
Molecular Weight410.5 g/mol
IUPAC NameThis compound

Preliminary studies indicate that this compound may influence several biological pathways:

  • Serotonin Receptor Modulation : The compound's structure suggests potential interaction with serotonin receptors, which are critical in mood regulation and anxiety disorders.
  • Adenosine Receptor Activity : It may act as an antagonist at A2A adenosine receptors, implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.
  • Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase, relevant for cognitive function and memory.

Pharmacological Studies

Research has highlighted various biological activities associated with this compound:

  • Neuroprotective Effects : Studies indicate that compounds with similar structures exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Antidepressant Potential : Evidence suggests that modulation of serotonin pathways may confer antidepressant-like effects.

Neurodegenerative Disease Models

In animal models of Parkinson's disease, compounds structurally related to this compound have demonstrated:

  • Reduction in motor deficits.
  • Improvement in dopaminergic signaling.

These findings support further investigation into its therapeutic potential for similar conditions.

Anxiety and Depression Models

In rodent models of anxiety, the compound has been assessed for its effects on behavior:

  • Administration resulted in decreased anxiety-like behaviors in elevated plus-maze tests.

These results suggest that the compound could be beneficial in managing anxiety disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamideFuran ring, lacks phenylpiperazine groupLimited neuroactivity
N1,N2-bis(furan-2-ylmethyl)oxalamideSimilar core structureAntimicrobial properties
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenyipiperazin)]Contains cyclopentane instead of ethanePotential analgesic effects

Comparison with Similar Compounds

Key Observations:

  • Polarity and Solubility : BA75358 (morpholine) and BA72532 (methoxyphenyl) exhibit higher polarity due to oxygen-rich substituents, suggesting improved aqueous solubility compared to the ethyl-substituted target compound.
  • Lipophilicity : BA74036 (phenylpropyl) and the target compound (ethyl) are more lipophilic, favoring blood-brain barrier penetration—a critical factor for CNS-targeted drugs.
  • Metabolic Stability : Dimethoxy groups in BA81818 may increase susceptibility to oxidative metabolism, whereas the benzodioxole in BB39792 could enhance resistance to enzymatic degradation .

Pharmacological and Functional Implications

While explicit pharmacological data for the target compound is unavailable in the provided evidence, structural analogs offer clues:

  • 4-Phenylpiperazine Motif : A well-documented pharmacophore in serotonin receptor ligands (e.g., aripiprazole), this group may confer affinity for 5-HT₁A or dopamine D₂ receptors.
  • Furan Ring: Potential metabolic liabilities (e.g., furan epoxidation) but also possible antibacterial or antifungal activity.
  • Ethanediamide Core : This rigid scaffold may stabilize receptor-ligand interactions through hydrogen bonding .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as furan-2-ylmethyl piperazine derivatives. Key steps include:

  • Amide bond formation : Reacting ethylamine derivatives with activated carboxylic acid intermediates under nitrogen atmosphere.
  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance reactant solubility and reaction kinetics .
  • Catalysts : Employ coupling agents like EDC/HOBt for efficient amidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing the compound’s structural and physicochemical properties?

Methodological Answer:

  • Spectroscopy :
    • NMR (¹H/¹³C): Assign peaks to confirm furan, piperazine, and ethanediamide moieties (e.g., furan C-H protons at δ 6.2–7.4 ppm) .
    • FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
  • Chromatography :
    • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
  • Thermal analysis : DSC for melting point determination (expected range: 180–220°C) .

Q. What are the recommended protocols for solubility and stability testing in biological assays?

Methodological Answer:

  • Solubility screening : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) to assess precipitation .
  • Stability :
    • Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze via LC-MS for degradation products .
    • Photostability : Expose to UV light (254 nm) and monitor changes via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., acetylcholinesterase inhibition vs. lack of efficacy in cellular models)?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., SH-SY5Y neurons) with positive controls (e.g., donepezil) .
  • Off-target screening : Use kinome-wide profiling to identify unintended interactions .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding modes with acetylcholinesterase vs. unrelated proteins .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS penetration?

Methodological Answer:

  • Lipophilicity modulation : Introduce halogen substituents (e.g., -F) to balance logP (target: 2–3) .
  • Blood-brain barrier (BBB) assays :
    • In vitro : Parallel artificial membrane permeability assay (PAMPA-BBB) .
    • In vivo : Microdialysis in rodent models to measure brain/plasma ratios .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .

Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact target selectivity?

Methodological Answer:

  • SAR studies : Synthesize analogs with thiophene or pyrrole replacements and compare:
    • Binding affinity : Surface plasmon resonance (SPR) with purified receptors (e.g., 5-HT₁A) .
    • Functional activity : cAMP accumulation assays for GPCR targets .
  • Crystallography : Co-crystallize analogs with target proteins to visualize binding pocket interactions (e.g., piperazine-furan π-stacking) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in neuroinflammation models?

Methodological Answer:

  • In vitro models :
    • LPS-stimulated BV2 microglia: Measure TNF-α/IL-6 suppression via ELISA .
    • Neuronal co-cultures: Assess neuroprotection against Aβ-induced toxicity .
  • Pathway analysis : RNA-seq to identify differentially expressed genes (e.g., NF-κB, NLRP3) .
  • In vivo validation : Administer in transgenic AD mice (e.g., APP/PS1) and quantify plaque burden via immunohistochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.